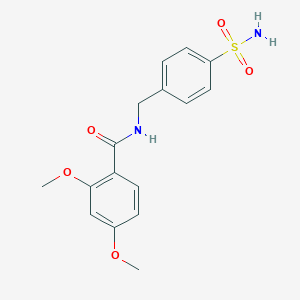
2-morpholin-4-yl-N-(1,3-thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-morpholin-4-yl-N-(1,3-thiazol-2-yl)acetamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as MTAA and has been found to have various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-morpholin-4-yl-N-(1,3-thiazol-2-yl)acetamide is not fully understood. However, it has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase. This inhibition leads to a decrease in the production of inflammatory mediators such as prostaglandins and leukotrienes. This compound has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-morpholin-4-yl-N-(1,3-thiazol-2-yl)acetamide has various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It also induces apoptosis in cancer cells. This compound has been found to inhibit the growth of various bacteria and fungi. In addition, it has been found to have potential use as a fluorescent probe in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-morpholin-4-yl-N-(1,3-thiazol-2-yl)acetamide in lab experiments is its potential anti-inflammatory and anti-cancer properties. This compound has also been found to inhibit the growth of various bacteria and fungi. In addition, it has potential use as a fluorescent probe in biological systems. However, one of the limitations of using this compound is that its mechanism of action is not fully understood. Further research is needed to fully understand the potential applications of this compound.
Direcciones Futuras
There are various future directions for research on 2-morpholin-4-yl-N-(1,3-thiazol-2-yl)acetamide. One potential direction is to further study its anti-inflammatory and anti-cancer properties. This compound has also been found to inhibit the growth of various bacteria and fungi, so further research in this area is also warranted. In addition, more research is needed to fully understand the mechanism of action of this compound. Finally, there is potential for this compound to be used as a fluorescent probe in biological systems, so further research in this area is also warranted.
Conclusion:
2-morpholin-4-yl-N-(1,3-thiazol-2-yl)acetamide is a chemical compound that has potential applications in scientific research. Its anti-inflammatory and anti-cancer properties, as well as its ability to inhibit the growth of various bacteria and fungi, make it an interesting compound to study. Further research is needed to fully understand the potential applications of this compound, including its mechanism of action and its potential use as a fluorescent probe in biological systems.
Métodos De Síntesis
The synthesis of 2-morpholin-4-yl-N-(1,3-thiazol-2-yl)acetamide involves the reaction of morpholine and 2-aminothiazole in the presence of acetic anhydride. The resulting product is then purified using recrystallization techniques. This synthesis method has been extensively studied, and the purity of the final product can be determined using various analytical techniques such as NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
2-morpholin-4-yl-N-(1,3-thiazol-2-yl)acetamide has been found to have potential applications in scientific research. This compound has been studied for its anti-inflammatory and anti-cancer properties. It has also been found to inhibit the growth of various bacteria and fungi. In addition, this compound has been studied for its potential use as a fluorescent probe in biological systems.
Propiedades
Fórmula molecular |
C9H13N3O2S |
|---|---|
Peso molecular |
227.29 g/mol |
Nombre IUPAC |
2-morpholin-4-yl-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H13N3O2S/c13-8(11-9-10-1-6-15-9)7-12-2-4-14-5-3-12/h1,6H,2-5,7H2,(H,10,11,13) |
Clave InChI |
WHIXHDGAWSHPAX-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC(=O)NC2=NC=CS2 |
SMILES canónico |
C1COCCN1CC(=O)NC2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B276763.png)
![1-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B276768.png)
![4-[2-({[(2,5-Dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B276769.png)
![4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate](/img/structure/B276772.png)

![2-[(6-methyl-4-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B276774.png)
![2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B276775.png)
![4-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B276776.png)
![[3-[6-Amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] benzoate](/img/structure/B276782.png)

![(2Z)-2-[(2Z)-2-indol-3-ylideneethylidene]-3-(4-methoxyphenyl)-1H-quinazolin-4-one](/img/structure/B276788.png)
![N-(3-{[acetyl(isopropyl)amino]methyl}-4,5-dimethyl-2-thienyl)benzamide](/img/structure/B276790.png)

![N-[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B276793.png)